molecular formula C39H76O5 B12713365 Glyceryl 1,3-isodistearate CAS No. 607379-74-8

Glyceryl 1,3-isodistearate

Cat. No.: B12713365
CAS No.: 607379-74-8
M. Wt: 625.0 g/mol
InChI Key: QUZMUKPGGYYUON-UHFFFAOYSA-N
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Description

Glyceryl 1,3-isodistearate is a chemical compound with the molecular formula C39H76O5 . It is a type of glyceride, specifically a diester of glycerol and isostearic acid. This compound is known for its use in various industrial and cosmetic applications due to its emollient and stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl 1,3-isodistearate is synthesized through the esterification of glycerol with isostearic acid. The reaction typically involves heating glycerol and isostearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is conducted at elevated temperatures (typically around 200-250°C) under reduced pressure to drive the reaction to completion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Glyceryl 1,3-isodistearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bonds in the presence of water, yielding glycerol and isostearic acid. Transesterification involves the exchange of the ester groups with other alcohols or acids, forming new ester compounds .

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide, sulfuric acid)

Major Products Formed

Mechanism of Action

The mechanism of action of glyceryl 1,3-isodistearate in its various applications is primarily based on its ability to form stable emulsions and its emollient properties. In cosmetics, it helps to maintain the moisture balance of the skin by forming a protective barrier. In pharmaceuticals, it enhances the bioavailability of active ingredients by improving their solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • Glyceryl 1,3-distearate
  • Glyceryl monostearate
  • Glyceryl tristearate

Uniqueness

Glyceryl 1,3-isodistearate is unique due to its branched fatty acid chains, which provide distinct physical and chemical properties compared to linear fatty acid esters. This branching results in a lower melting point and improved spreadability, making it particularly useful in cosmetic formulations .

Properties

CAS No.

607379-74-8

Molecular Formula

C39H76O5

Molecular Weight

625.0 g/mol

IUPAC Name

[2-hydroxy-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate

InChI

InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-33-37(40)34-44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3

InChI Key

QUZMUKPGGYYUON-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O

physical_description

Solid

Origin of Product

United States

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